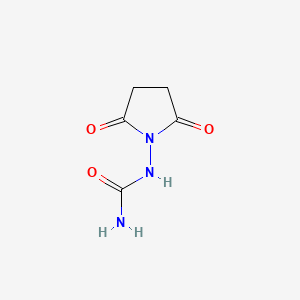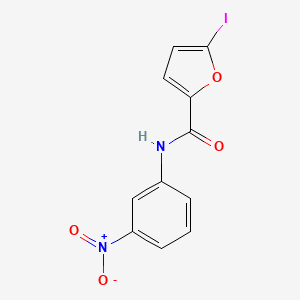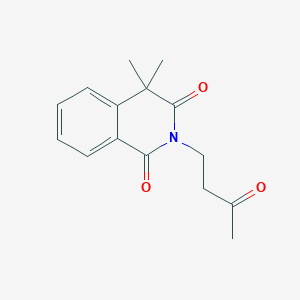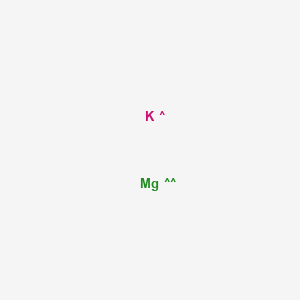arsane CAS No. 63382-61-6](/img/structure/B14494510.png)
[Diazo(trimethylgermyl)methyl](dimethyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazo(trimethylgermyl)methylarsane is a complex organometallic compound that contains both germanium and arsenic atoms
Méthodes De Préparation
The synthesis of Diazo(trimethylgermyl)methylarsane typically involves the reaction of trimethylgermylmethyl lithium with dimethylarsenic chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high purity and yield of the product.
Analyse Des Réactions Chimiques
Diazo(trimethylgermyl)methylarsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diazo(trimethylgermyl)methylarsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between metal atoms and biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components.
Mécanisme D'action
The mechanism of action of Diazo(trimethylgermyl)methylarsane involves its interaction with various molecular targets. The compound can form complexes with other molecules, altering their chemical properties and reactivity. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to Diazo(trimethylgermyl)methylarsane include other organogermanium and organoarsenic compounds. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, trimethylgermylmethyl lithium and dimethylarsenic chloride are similar in structure but have different reactivity profiles and uses.
Propriétés
Numéro CAS |
63382-61-6 |
|---|---|
Formule moléculaire |
C6H15AsGeN2 |
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
[diazo(trimethylgermyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C6H15AsGeN2/c1-7(2)6(10-9)8(3,4)5/h1-5H3 |
Clé InChI |
CWZRYLFYXAPIRI-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C(=[N+]=[N-])[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
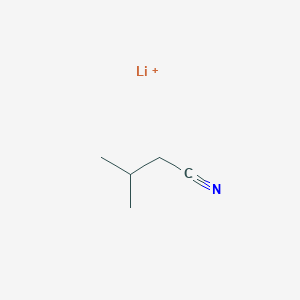
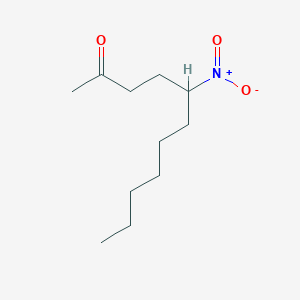
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
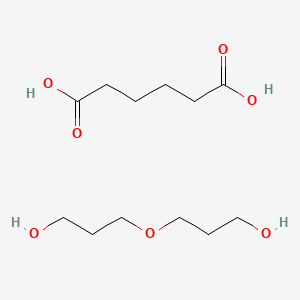
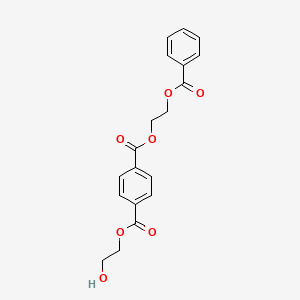
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
